Structural Differentiation: Physicochemical Property Shifts from 8-Methyl Substitution vs. Unsubstituted Parent Compound
The 8-methyl substitution on 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde introduces quantifiable differences in physicochemical descriptors compared to the unsubstituted parent compound imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 6188-43-8). Key property shifts include increased molecular weight (160.17 vs. 146.15 g/mol), enhanced lipophilicity (calculated XLogP3 = 1.9 vs. approximately 1.2-1.4 for the parent), and modified topological polar surface area (34.4 Ų) [1]. These computational property differences translate to altered membrane permeability and target engagement potential—critical considerations for medicinal chemistry campaigns where the 8-methyl group may confer superior blood-brain barrier penetration or intracellular accumulation relative to the unsubstituted scaffold [2].
| Evidence Dimension | Physicochemical properties (MW, lipophilicity, TPSA) |
|---|---|
| Target Compound Data | MW = 160.17 g/mol; XLogP3 = 1.9; TPSA = 34.4 Ų; Rotatable bonds = 1; H-bond acceptors = 2; H-bond donors = 0 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 6188-43-8): MW = 146.15 g/mol; XLogP3 ≈ 1.2-1.4 (estimated); TPSA ≈ 34.4 Ų; Rotatable bonds = 1; H-bond acceptors = 2; H-bond donors = 0 |
| Quantified Difference | ΔMW = +14.02 g/mol (+9.6%); ΔXLogP3 = +0.5 to +0.7 units; equivalent TPSA |
| Conditions | Computational property calculations based on molecular structure; experimental solubility data not available |
Why This Matters
Increased lipophilicity from 8-methyl substitution predicts enhanced membrane permeability, a differentiating factor for researchers optimizing CNS-penetrant compounds or seeking improved cellular uptake in target engagement assays.
- [1] Kuujia. 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 175878-16-7). Computed properties: Exact Mass 160.06374, XLogP3 1.9, TPSA 34.4 Ų. View Source
- [2] Kumar A, et al. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Arch Pharm (Weinheim). 2024;357(11):e2400402. View Source
